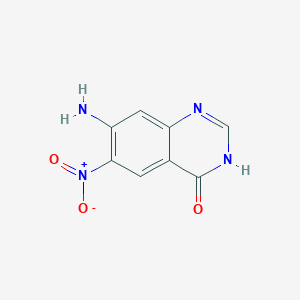

7-amino-6-nitro-3H-quinazolin-4-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O3 |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

7-amino-6-nitro-3H-quinazolin-4-one |

InChI |

InChI=1S/C8H6N4O3/c9-5-2-6-4(1-7(5)12(14)15)8(13)11-3-10-6/h1-3H,9H2,(H,10,11,13) |

InChI Key |

MQCXSORRFDFWEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])N)N=CNC2=O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 7-amino-6-nitro-3H-quinazolin-4-one

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive technical overview of a proposed synthetic pathway for 7-amino-6-nitro-3H-quinazolin-4-one, including detailed experimental protocols derived from analogous reactions, and quantitative data.

Introduction

Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for their wide range of biological activities. The specific substitution pattern of this compound suggests its potential as a versatile intermediate for the synthesis of various bioactive molecules. This guide outlines a plausible and chemically sound multi-step synthesis route for this target compound, based on established chemical principles and reported analogous reactions.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a three-step process commencing from the readily available starting material, 2-amino-4-chlorobenzoic acid. The pathway involves the formation of the quinazolinone ring, followed by nitration and a subsequent nucleophilic aromatic substitution to introduce the amino group.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the proposed synthesis. The protocols are based on established methodologies for similar transformations.

Step 1: Synthesis of 7-Chloro-3H-quinazolin-4-one

This step involves the cyclization of 2-amino-4-chlorobenzoic acid with formamide.

-

Experimental Protocol:

-

In a round-bottom flask, combine 2-amino-4-chlorobenzoic acid and an excess of formamide (e.g., 5-10 equivalents).

-

Heat the reaction mixture to a high temperature (typically 160-180 °C) and maintain for several hours (e.g., 4-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water to remove residual formamide, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

-

| Parameter | Value/Condition | Reference |

| Starting Material | 2-Amino-4-chlorobenzoic acid | General Method |

| Reagent | Formamide | [1][2] |

| Temperature | 160-180 °C | General Method |

| Reaction Time | 4-6 hours | General Method |

| Work-up | Precipitation in water, filtration, washing, drying | General Method |

| Purification | Recrystallization (e.g., from ethanol) | General Method |

| Typical Yield | 70-85% (based on analogous reactions) | - |

Step 2: Synthesis of 7-Chloro-6-nitro-3H-quinazolin-4-one

This step involves the nitration of the 7-chloro-3H-quinazolin-4-one intermediate. The nitro group is directed to the 6-position due to the activating effect of the quinazolinone ring system.

-

Experimental Protocol:

-

Carefully add 7-chloro-3H-quinazolin-4-one to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid (a typical nitrating mixture).

-

Stir the mixture at a controlled temperature (e.g., 0-10 °C) for a specified period (e.g., 1-2 hours).

-

Allow the reaction to slowly warm to room temperature and continue stirring for an additional period, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and dried.

-

Recrystallization from a solvent like acetic acid can be performed for further purification.[3]

-

| Parameter | Value/Condition | Reference |

| Starting Material | 7-Chloro-3H-quinazolin-4-one | [4] |

| Reagents | Concentrated H₂SO₄, Fuming HNO₃ | [3] |

| Temperature | 0 °C to room temperature | [3] |

| Reaction Time | 2-4 hours | [3] |

| Work-up | Poured onto ice, filtration, washing with water | [3] |

| Purification | Recrystallization from acetic acid | [3] |

| Reported Yield | 81.7% for an analogous sulfonation reaction | [4] |

Step 3: Synthesis of this compound

This final step is a nucleophilic aromatic substitution (S_N_Ar) where the chloro group at the 7-position is displaced by an amino group. The presence of the electron-withdrawing nitro group at the ortho position (position 6) facilitates this reaction.[5]

-

Experimental Protocol:

-

In a sealed pressure vessel, dissolve 7-chloro-6-nitro-3H-quinazolin-4-one in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Introduce the ammonia source. This can be aqueous ammonia, a solution of ammonia in an alcohol, or an ammonium salt in the presence of a base.

-

Heat the sealed reaction vessel to a high temperature (e.g., 100-150 °C) for several hours. The reaction progress should be monitored by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling or can be precipitated by the addition of water.

-

Collect the solid product by filtration, wash with water and a suitable organic solvent (e.g., ethanol or diethyl ether), and dry under vacuum.

-

| Parameter | Value/Condition | Reference |

| Starting Material | 7-Chloro-6-nitro-3H-quinazolin-4-one | Proposed |

| Reagent | Ammonia source (e.g., aq. NH₃, NH₃ in alcohol) | [5][6][7] |

| Solvent | Polar aprotic solvent (e.g., DMF, DMSO) | [4] |

| Temperature | 100-150 °C (in a sealed vessel) | Proposed |

| Reaction Time | 4-12 hours (to be optimized) | Proposed |

| Work-up | Cooling, precipitation (with water if necessary), filtration, washing, drying | Proposed |

| Expected Yield | Moderate to high, based on analogous S_N_Ar reactions | - |

Workflow Visualization

The following diagram illustrates the general experimental workflow for a typical step in this synthesis, such as the nucleophilic aromatic substitution.

Figure 2: General experimental workflow for the amination step.

Conclusion

The synthesis of this compound, while not explicitly detailed in a single source, can be confidently proposed through a robust three-step pathway. This guide provides researchers with a strong foundation, including detailed, adaptable experimental protocols and expected outcomes based on closely related and well-documented chemical transformations. The successful execution of this synthesis will provide a valuable chemical intermediate for further drug discovery and development efforts. Researchers should note that optimization of reaction conditions, particularly for the final amination step, may be necessary to achieve optimal yields and purity.

References

- 1. Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. 7-Fluoro-6-nitroquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-amino-6-nitro-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 7-amino-6-nitro-3H-quinazolin-4-one. Due to the limited availability of direct experimental data for this specific molecule, this paper extrapolates information from closely related analogs and established principles of medicinal chemistry. The synthesis, key physicochemical parameters, and potential biological significance are discussed, offering a foundational resource for researchers in drug discovery and development.

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. The 4(3H)-quinazolinone scaffold is a key pharmacophore found in numerous clinically approved drugs and investigational agents, exhibiting anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The introduction of amino and nitro substituents onto the quinazolinone core, as in the case of this compound, can significantly modulate its electronic properties, hydrogen bonding capacity, and overall molecular topology, thereby influencing its pharmacokinetic and pharmacodynamic profiles. This guide aims to provide a comprehensive understanding of the physicochemical characteristics of this specific, yet under-documented, quinazolinone derivative.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Related Analogs

| Property | Predicted/Reported Value | Remarks and Citations |

| Molecular Formula | C₈H₆N₄O₃ | - |

| Molecular Weight | 206.16 g/mol | - |

| Melting Point (°C) | >300 | Quinazolinones, particularly those with nitro and amino groups capable of strong intermolecular hydrogen bonding, generally exhibit high melting points. For example, 6-nitroquinazolin-4(3H)-one has a reported melting point of 286-287 °C.[1] The addition of an amino group is expected to further increase intermolecular interactions, leading to an even higher melting point. |

| Solubility | Poorly soluble in water and common organic solvents such as ethanol and diethyl ether. Slightly soluble in DMSO and methanol (with heating).[1][2] | The planar, aromatic structure and the presence of both hydrogen bond donors (amino and N-H groups) and acceptors (nitro and carbonyl groups) contribute to a stable crystal lattice, resulting in low solubility. 6-amino-3H-quinazolin-4-one is noted to have limited water solubility but better solubility under acidic conditions.[2] |

| pKa | Predicted acidic pKa ~7-8 (for the N3-H proton). Predicted basic pKa ~2-3 (for the 7-amino group). | The N3-H proton of the quinazolinone ring is weakly acidic. The 7-amino group is expected to be a weak base due to the electron-withdrawing effects of the nitro group and the quinazolinone ring system. |

| LogP | Predicted ~1.5 - 2.5 | The LogP (octanol-water partition coefficient) is a measure of lipophilicity. The presence of both polar (amino, nitro, carbonyl) and nonpolar (aromatic ring) functionalities suggests a moderate LogP value. |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound can be designed based on established methodologies for the synthesis of substituted quinazolinones. A common and effective strategy involves the nitration of a suitable precursor followed by the introduction of the amino group.

Proposed Synthetic Pathway

A logical synthetic approach would start from 7-fluoro-3H-quinazolin-4-one, which can be nitrated to introduce the nitro group at the 6-position. Subsequently, the fluorine atom at the 7-position can be displaced by an amino group via nucleophilic aromatic substitution.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Fluoro-6-nitro-3H-quinazolin-4-one

This protocol is adapted from the synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one.[3]

-

To a stirred mixture of concentrated sulfuric acid (100 mL) and fuming nitric acid (100 mL), carefully add 7-fluoroquinazolin-4(3H)-one (47.4 g, 0.29 mol).

-

Heat the reaction mixture to 100 °C for 1 hour.

-

After cooling to room temperature, pour the reaction mixture onto 1500 mL of ice-water.

-

Collect the resulting precipitate by filtration, wash thoroughly with water, and dry to yield the crude product.

-

Recrystallize the crude product from acetic acid to obtain pure 7-fluoro-6-nitroquinazolin-4(3H)-one.

Step 2: Synthesis of this compound

This step involves a nucleophilic aromatic substitution reaction.

-

In a sealed pressure vessel, dissolve 7-fluoro-6-nitro-3H-quinazolin-4-one in a suitable solvent such as ethanol or DMF.

-

Saturate the solution with ammonia gas or add a solution of ammonia in a suitable solvent (e.g., methanolic ammonia).

-

Heat the mixture at a temperature between 100-150 °C for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield this compound.

Potential Biological Activity and Signaling Pathways

The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. The specific substitution pattern of this compound suggests potential activity in several areas, most notably as a kinase inhibitor.

Many quinazolinone-based anticancer drugs, such as gefitinib and erlotinib, function as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. The general pharmacophore for these inhibitors includes a nitrogen-containing heterocyclic core (the quinazolinone) that anchors in the ATP-binding pocket of the kinase, and various substituents that provide specificity and additional interactions.

Caption: Potential mechanism of action via EGFR kinase inhibition.

The 7-amino group could potentially form hydrogen bonds with key residues in the kinase domain, while the 6-nitro group would influence the electronic properties of the aromatic system. The overall structure bears resemblance to known kinase inhibitors, making this a promising area for further investigation.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in drug discovery, particularly in the development of kinase inhibitors. While direct experimental data is scarce, this guide provides a solid foundation for its physicochemical properties, a plausible synthetic route, and a rationale for its potential biological activity. Further experimental validation of these predicted properties and biological evaluation are warranted to fully elucidate the therapeutic potential of this compound.

References

Technical Guide: Synthesis and Characteristics of Substituted Quinazolinones

A focus on 6-Nitro-7-Substituted-3H-Quinazolin-4-one Derivatives

Introduction

This technical guide addresses the chemical synthesis, structure, and properties of amino-nitro substituted 3H-quinazolin-4-ones. Initial searches for a specific CAS number and detailed experimental data for 7-amino-6-nitro-3H-quinazolin-4-one did not yield specific results, suggesting it is not a widely cataloged or studied compound. However, extensive literature exists for the synthesis and characterization of its isomers and related derivatives. This document will, therefore, provide a comprehensive overview of the synthesis of a closely related and well-documented class of compounds: 6-nitro-7-substituted-3H-quinazolin-4-ones and their subsequent conversion to 6-amino derivatives .

The quinazolinone scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The strategic placement of functional groups, such as nitro and amino moieties, on the quinazoline ring is a key strategy in the development of novel therapeutic agents, including those with potential applications in oncology.[2]

Chemical Structure and Properties

The core structure of a quinazolinone consists of a fused benzene and pyrimidine ring system. The specific properties of substituted quinazolinones are largely determined by the nature and position of their functional groups.

| Property | 6-Nitroquinazolin-4(3H)-one |

| CAS Number | 6943-17-5[3] |

| Molecular Formula | C₈H₅N₃O₃[3] |

| Molecular Weight | 191.14 g/mol [3] |

| Appearance | Yellow Solid[3] |

| Melting Point | 286-287 °C[3] |

| Solubility | Slightly soluble in DMSO and Methanol (with heating)[3] |

Synthesis of Substituted Quinazolinones

The synthesis of amino-nitro substituted quinazolinones often involves a multi-step process, typically starting with a suitably substituted anthranilic acid or a pre-formed quinazolinone core that undergoes subsequent functionalization. A common strategy involves the nitration of the quinazolinone ring, followed by the introduction of other substituents and the eventual reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 6-Nitroquinazolin-4(3H)-one

A widely cited method for the synthesis of 6-nitroquinazolin-4(3H)-one involves the nitration of quinazolin-4(3H)-one.[4]

Materials:

-

Quinazolin-4(3H)-one

-

Concentrated Sulfuric Acid

-

Nitric Acid

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and reflux condenser, dissolve quinazolin-4(3H)-one (0.15 mol) in 78 ml of concentrated sulfuric acid at 303 K for 1 hour.[4]

-

Prepare a nitrating mixture of 21 ml of nitric acid and 18 ml of concentrated sulfuric acid. Add this mixture to the flask under vigorous stirring, maintaining a temperature not exceeding 303 K.[4]

-

Stir the reaction mixture for another hour at the same temperature, followed by an additional hour at room temperature.[4]

-

Dropwise, add 45 ml of nitric acid to the reaction mixture over a period of 1 hour at room temperature.[4]

-

Allow the reaction mixture to stand at room temperature for 10 hours.[4]

-

Pour the contents of the flask into a dish containing ice.[4]

-

Filter the resulting precipitate, wash with water, and dry.[4]

-

Recrystallize the crude product from ethanol to obtain pure 6-nitroquinazolin-4(3H)-one.[4]

Experimental Protocol: Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one

This protocol demonstrates a common synthetic route starting from a fluorinated and nitrated quinazolinone.

Step 1: Synthesis of 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one

-

Load a 500 mL round-bottomed flask with 5.228 g of 7-fluoro-6-nitroquinazolin-4(3H)-one (25.00 mmol) and 200 mL of ethanol under an argon atmosphere.[5]

-

Add 3.518 ml of (4-methoxyphenyl)methanethiol (25.25 mmol) with a syringe.[5]

-

Add a solution of 1.050 g of NaOH (26.25 mmol) in 10 mL of H₂O dropwise.[5]

Step 2: Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one

-

In a 250 mL round-bottomed flask, combine 8.321 g of 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one (23.48 mmol), 6.285 g of NH₄Cl (117.5 mmol), and 150 mL of a 4:1 EtOH/H₂O mixture.[5]

-

Place the flask in an oil bath at 80 °C.[5]

-

Add 6.562 g of iron powder (117.5 mmol) while stirring.[5]

-

Fit the flask with a reflux condenser and stir the reaction under argon at 80 °C for 2 hours, or until TLC indicates complete reduction.[5]

Synthetic Pathways and Logical Relationships

The following diagram illustrates a generalized synthetic pathway for the creation of 6-amino-7-substituted quinazolinones, a common strategy in the chemical literature.

Caption: Generalized synthetic workflow for 6-amino-7-substituted quinazolinones.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical laboratory workflow for the synthesis and purification of substituted quinazolinones.

Caption: Standard laboratory workflow for synthesis and analysis.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-NITROQUINAZOLIN-4(3H)-ONE | 6943-17-5 [chemicalbook.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. mdpi.com [mdpi.com]

In Vitro Screening of 7-Amino-6-Nitro-3H-Quinazolin-4-One and its Analogs: A Technical Guide

Disclaimer: Direct in vitro screening data for the specific compound 7-amino-6-nitro-3H-quinazolin-4-one is not extensively available in the public domain. This guide provides a comprehensive overview based on established methodologies for the synthesis and in vitro screening of structurally related amino-nitro quinazolinone derivatives. The experimental protocols and data presented are drawn from studies on analogous compounds and are intended to serve as a foundational resource for researchers.

Introduction

Quinazolinones are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Their derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The introduction of specific substituents, such as nitro and amino groups, onto the quinazolinone ring can significantly modulate their biological effects.[3] Notably, 6-nitro-substituted quinazolines have been investigated for their potential as anticancer agents, often targeting signaling pathways like the Epidermal Growth Factor Receptor (EGFR).[4][5]

This technical guide outlines a plausible synthetic approach for this compound and details standardized in vitro screening protocols to evaluate its potential cytotoxic and antimicrobial activities.

Synthesis of Quinazolinone Derivatives

The synthesis of amino-nitro substituted quinazolinones typically involves a multi-step process starting from substituted anthranilic acids. A common strategy involves the nitration of the benzene ring, followed by cyclization to form the quinazolinone core, and subsequent reduction of the nitro group to an amine.

A plausible synthetic route for this compound can be extrapolated from established methods for similar isomers. For instance, the synthesis of 6-amino-3(H)-quinazolin-4-ones has been achieved through the nitration of a 3(H)-quinazolin-4-one precursor, followed by reduction of the nitro group.[6] A similar approach can be envisioned for the target compound, likely starting from a 7-substituted precursor.

One reported synthesis for a related compound, 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, starts with 7-fluoro-6-nitroquinazolin-4(3H)-one. The nitro group is then reduced to an amine using iron powder and ammonium chloride.[7] This highlights a feasible method for the reduction step in the synthesis of the title compound.

In Vitro Screening Protocols

Anticancer Activity Screening

A primary application for novel quinazolinone derivatives is in oncology research.[1] The following protocols are standard for assessing the cytotoxic potential of a compound against various cancer cell lines.

A panel of human cancer cell lines should be used to assess the breadth of activity. Commonly used cell lines for screening quinazolinones include:

-

HCT-116 (Colon Cancer)[5]

-

A549 (Lung Cancer)[5]

-

MCF-7 (Breast Cancer)

-

A normal fibroblast cell line, such as WI-38 , should be included to assess selectivity and general cytotoxicity.[5]

Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Gefitinib).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Activity Screening

Quinazolinone derivatives have also shown promise as antimicrobial agents.[8] Standard protocols for evaluating antibacterial and antifungal activity are detailed below.

A representative panel of pathogenic microbes should be used:

-

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis[6][9]

-

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[9][10]

-

Fungi: Candida albicans, Aspergillus niger[10]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 5 × 10^5 CFU/mL.

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[11]

Data Presentation

Quantitative results from in vitro screening should be summarized in tables for clear comparison. Below are examples based on data for related 6-nitro-quinazolinone derivatives.

Table 1: In Vitro Anticancer Activity of Representative 6-Nitro-Quinazolinone Derivatives (IC50 in µM)

| Compound | HCT-116 | A549 | WI-38 (Normal) | Reference |

| Compound 6c * | 0.98 | 1.12 | 10.24 | [5] |

| Gefitinib | 1.15 | 1.35 | 15.31 | [5] |

Note: Compound 6c is (E)-1-(4-((6-nitroquinazolin-4-yl)amino)phenyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one.[5]

Table 2: In Vitro Antimicrobial Activity of a Representative 6-Nitro-Quinazolinone Derivative (MIC in µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | Reference |

| 6-nitro-3(H)-quinazolin-4-one | 12.08 | 15.04 | 10.08 | [6] |

| Ampicillin | 27.08 | 28.04 | 25.08 | [6] |

Visualization of Pathways and Workflows

EGFR Signaling Pathway

Many quinazolinone-based anticancer agents function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and survival.[4][12]

Caption: EGFR signaling pathway and the inhibitory action of quinazolinones.

Experimental Workflow for In Vitro Screening

The logical flow from compound synthesis to data analysis is crucial for systematic drug discovery research.

Caption: General workflow for in vitro screening of a novel compound.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. mdpi.com [mdpi.com]

- 12. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

Speculative Mechanism of Action: 7-amino-6-nitro-3H-quinazolin-4-one

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following guide presents a speculative mechanism of action for 7-amino-6-nitro-3H-quinazolin-4-one based on the biological activities of structurally related quinazolinone derivatives. No direct experimental data for this specific compound was found in the public domain at the time of writing. The proposed mechanisms should be considered hypothetical and require experimental validation.

Introduction to the Quinazolin-4-one Scaffold

The quinazolin-4-one core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous synthetic and naturally occurring bioactive compounds.[1][2][3] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Several quinazolinone-based drugs have reached the market, such as the anticancer agents gefitinib and erlotinib, which act as epidermal growth factor receptor (EGFR) inhibitors.[4] The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazoline ring system.[1][2]

The Significance of 7-Amino and 6-Nitro Substituents

The specific substitution pattern of a 7-amino and a 6-nitro group on the 3H-quinazolin-4-one core suggests several potential avenues for biological activity.

-

The 6-Nitro Group: The presence of a nitro group at the 6-position is a common feature in many bioactive quinazolinone derivatives. This group is a strong electron-withdrawing moiety, which can significantly influence the electronic properties of the aromatic ring system. In the context of anticancer activity, nitroaromatic compounds can undergo bioreduction to form reactive nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage. Furthermore, some studies have indicated that 6-nitro-quinazolin-4-one derivatives can act as photosensitizers, inducing DNA damage upon light exposure.[5] Research has also shown that 6-nitro-3(H)-quinazolin-4-one exhibits notable antibacterial activity.[6]

-

The 7-Amino Group: The amino group at the 7-position is a key feature in some potent enzyme inhibitors. For instance, the 7-substituent in certain quinazoline-based kinase inhibitors plays a crucial role in their binding affinity and selectivity. The amino group can act as a hydrogen bond donor and acceptor, facilitating interactions with amino acid residues in the active site of target proteins.

Speculative Mechanisms of Action

Based on the available literature for structurally similar compounds, we can speculate on several potential mechanisms of action for this compound.

Kinase Inhibition (EGFR/HER2)

A prominent mechanism of action for many quinazolinone derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[7][8] These receptors are often overexpressed in various cancers and play a crucial role in cell proliferation, survival, and metastasis.

Hypothetical Signaling Pathway:

Caption: Speculative inhibition of EGFR signaling by this compound.

The 4-anilinoquinazoline scaffold, which is structurally related, is a well-established EGFR inhibitor. It is plausible that the 7-amino group of this compound could form crucial hydrogen bonds within the ATP-binding pocket of EGFR, while the quinazolinone core mimics the adenine region of ATP. The 6-nitro group could further modulate the binding affinity through electronic effects.

Antimicrobial Activity

Quinazolinone derivatives have been reported to possess antibacterial and antifungal activities.[3][4] The mechanism of antimicrobial action is often multifaceted and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid synthesis. The compound 6-nitro-3(H)-quinazolin-4-one has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] The addition of a 7-amino group might enhance this activity or broaden the spectrum.

DNA Intercalation and Damage

The planar aromatic structure of the quinazolinone ring system is conducive to intercalation between the base pairs of DNA. This interaction can disrupt DNA replication and transcription, leading to cytotoxicity. As mentioned, 6-nitro-quinazolinone has been shown to be a DNA photocleaver upon UVA irradiation.[5] While this is a light-dependent effect, it suggests a potential for the nitro-quinazolinone scaffold to interact with DNA. The 7-amino group could further stabilize this interaction through hydrogen bonding with the phosphate backbone or the DNA bases.

Quantitative Data for Structurally Related Compounds

While no direct quantitative data for this compound is available, the following table summarizes the inhibitory concentrations (IC50) of some related quinazolinone derivatives against cancer cell lines and kinases.

| Compound/Derivative | Target Cell Line/Enzyme | IC50 (µM) | Reference |

| 4,6-Disubstituted quinazoline V | BT474 (Ductal Carcinoma) | 0.081 | [8] |

| Quinazoline chalcone derivative VI | MDCK II BCRP | 0.39 | [8] |

| Quinazolinyl benzylidene VIIa | EGFR | 0.0469 | [8] |

| Quinazolinyl benzylidene VIIb | EGFR | 0.0534 | [8] |

| 7-methoxy-6-nitroquinazolin-4(3H)-one | HER-2 | Not specified, but effective inhibition reported | [7] |

Proposed Experimental Protocols

To investigate the speculative mechanisms of action for this compound, the following experimental protocols, adapted from the literature, are proposed.

In Vitro Kinase Inhibition Assay (EGFR/HER2)

Objective: To determine the inhibitory activity of the compound against EGFR and HER2 kinases.

Methodology:

-

Recombinant human EGFR and HER2 kinase domains are used.

-

The assay is performed in a 96-well plate format.

-

The compound is serially diluted in DMSO and pre-incubated with the kinase in an assay buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).

-

The kinase reaction is initiated by the addition of the substrate.

-

After a defined incubation period at a controlled temperature, the reaction is stopped.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA with a phospho-specific antibody or a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of the compound on cancer cell lines.

Methodology:

-

Human cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer, both known to express EGFR/HER2) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the compound for a specified duration (e.g., 48 or 72 hours).

-

After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow the viable cells to reduce the MTT to formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[9]

DNA Intercalation Assay (Ethidium Bromide Displacement)

Objective: To assess the ability of the compound to intercalate into DNA.

Methodology:

-

A solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr) is prepared in a suitable buffer. EtBr fluoresces strongly when intercalated into DNA.

-

The fluorescence emission spectrum of the ctDNA-EtBr complex is recorded.

-

Aliquots of the compound are titrated into the ctDNA-EtBr solution.

-

After each addition, the fluorescence emission spectrum is recorded.

-

A decrease in the fluorescence intensity of the ctDNA-EtBr complex upon addition of the compound indicates displacement of EtBr from the DNA, suggesting an intercalative binding mode.

-

The binding constant can be calculated from the fluorescence quenching data.

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.

Caption: A proposed experimental workflow to elucidate the mechanism of action.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated experimentally, the analysis of structurally related compounds provides a strong basis for several plausible hypotheses. The most promising speculative mechanisms include the inhibition of receptor tyrosine kinases like EGFR and HER2, antimicrobial activity, and potential interactions with DNA. The proposed experimental protocols offer a roadmap for future research to validate these hypotheses and unlock the therapeutic potential of this and similar quinazolinone derivatives. The unique combination of the 7-amino and 6-nitro substituents on the privileged quinazolin-4-one scaffold makes it a compelling candidate for further investigation in the fields of oncology and infectious diseases.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 7-methoxy-6-nitroquinazolin-4(3H)-one | 1012057-47-4 | Benchchem [benchchem.com]

- 8. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of quinazolinone scaffolds from anthranilic acid

An In-depth Technical Guide to the Synthesis of Quinazolinone Scaffolds from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of synthetic methodologies for constructing quinazolinone scaffolds, a core structure in many biologically active compounds, using anthranilic acid as a primary starting material. The following sections detail various synthetic routes, present quantitative data for comparative analysis, provide explicit experimental protocols, and illustrate the reaction pathways.

Core Synthetic Strategies

The synthesis of quinazolinones from anthranilic acid can be broadly categorized into several effective strategies, each with distinct advantages concerning reaction conditions, yield, and applicability to diverse substitution patterns. These strategies range from classical one-pot multicomponent reactions to modern green chemistry approaches that utilize microwave or ultrasound irradiation to enhance reaction rates and efficiency.

One-Pot Multicomponent Reactions

One-pot syntheses are highly efficient as they combine multiple reaction steps without the isolation of intermediates, saving time and resources.

-

From Anthranilic Acid, Amines, and Orthoesters: This method allows for the direct formation of 3-substituted quinazolin-4(3H)-ones. The reaction is often catalyzed by acids or metal triflates.[1]

-

From Anthranilic Acid, Formaldehyde, and Primary Aromatic Amines: This approach provides a straightforward route to 3-aryl substituted-4-(2H)-quinazolinones.[2]

-

From Anthranilic Acid, Acetic Anhydride, and Primary Amines: This solvent- and catalyst-free method, often facilitated by ultrasonic irradiation, is an environmentally friendly option for synthesizing 3-substituted 2-methyl quinazoline-4(3H)-ones.[3]

Two-Step Synthesis via Benzoxazinone Intermediate

This common and versatile method involves the initial formation of a benzoxazinone intermediate, which is then converted to the desired quinazolinone.[4][5]

-

Formation of N-acyl anthranilic acid: Anthranilic acid is first acylated using an acyl chloride or anhydride.[4][5]

-

Cyclization to Benzoxazinone: The N-acylated intermediate is then cyclized, typically with a dehydrating agent like acetic anhydride, to form a benzoxazinone.[4][5]

-

Reaction with Amines: The benzoxazinone ring is opened and subsequently closed by reaction with a primary amine to yield the 2,3-disubstituted quinazolinone.[4]

Niementowski Reaction

The classical Niementowski reaction involves the condensation of anthranilic acid with an amide, such as formamide, at elevated temperatures to produce quinazolin-4-one.[6][7] This method is one of the most fundamental approaches to the unsubstituted quinazolinone core.

Green Synthetic Approaches

In recent years, there has been a significant shift towards more environmentally benign synthetic methods.

-

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many quinazolinone syntheses.[2][7][8][9] This technique can be applied to both one-pot and multi-step syntheses.

-

Ultrasound-Assisted Synthesis: Similar to microwave irradiation, ultrasound provides a source of energy that can accelerate reaction rates and improve yields, often under milder conditions.[3]

-

Catalytic Methods: A variety of catalysts have been employed to improve the efficiency and selectivity of quinazolinone synthesis. These include organic clays,[9] deep eutectic solvents (DES),[8][10] and various Lewis and Brønsted acids.[11][12]

Quantitative Data Presentation

The following tables summarize quantitative data from various reported synthetic methods for quinazolinone scaffolds, allowing for a direct comparison of their efficiencies.

Table 1: One-Pot Multicomponent Reactions

| Starting Materials | Reaction Conditions | Product | Yield (%) | Reaction Time | Reference |

| Anthranilic acid, Trimethyl orthoformate, Amine | Microwave, 120°C, EtOH | 3-Substituted-quinazolin-4(3H)-ones | 70-85 | 30 min | [8] |

| Anthranilic acid, Formaldehyde, Primary aromatic amines | Microwave, Acidic alumina | 3-Aryl substituted-4-(2H)-quinazolinones | 82-94 | 2-4 min | [2] |

| Anthranilic acid, Acetic anhydride, Primary amines | Ultrasound irradiation, Solvent- and catalyst-free | 3-Substituted 2-methyl quinazoline-4(3H)-ones | 75-92 | 1.5-2.5 h | [3] |

| Anthranilic acid, Orthoesters, Amines | Yb(OTf)₃, Solvent-free | Quinazolin-4(3H)-ones | 75-99 | a few min | [1] |

Table 2: Two-Step Synthesis via Benzoxazinone Intermediate

| Starting Materials (Step 2) | Reaction Conditions (Step 2) | Product | Overall Yield (%) | Reference |

| Benzoxazinone, Aniline | Toluene, Reflux | 2-Substituted-3-phenyl-quinazolin-4(3H)-one | 28 | [5] |

| Benzoxazinone, Hydrazine hydrate | Ethanol, Reflux | 3-Amino-2-substituted-quinazolin-4(3H)-one | High | [5] |

| Benzoxazinone, Amines | Choline chloride:urea (DES), 80°C | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | 60-80 | [8] |

Table 3: Niementowski Reaction

| Starting Materials | Reaction Conditions | Product | Yield (%) | Reaction Time | Reference |

| Anthranilic acid, Formamide | 130-135°C | Quinazolin-4-one | 72-96 | 2 h | [6] |

| Anthranilic acid, Formamide | Microwave, Montmorillonite K-10 | Quinazolin-4-ones | 85-95 | 4 min | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Protocol 1: Microwave-Assisted One-Pot Synthesis of 3-Substituted-quinazolin-4(3H)-ones[8]

-

A mixture of anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the respective amine (6 mmol) is prepared in ethanol (10 mL).

-

The reaction mixture is subjected to microwave irradiation at 120°C for 30 minutes.

-

After completion, the mixture is poured over crushed ice.

-

The resulting crude product is separated by filtration.

-

The product is recrystallized from ethanol to afford the pure 3-substituted-quinazolin-4(3H)-one.

Protocol 2: Ultrasound-Assisted One-Pot Synthesis of 3-Substituted 2-Methyl Quinazoline-4(3H)-ones[3]

-

In a one-pot reaction, anthranilic acid, acetic anhydride, and a selected aromatic or aliphatic primary amine are mixed without any solvent or catalyst.

-

The mixture is subjected to ultrasonic irradiation at ambient temperature for the specified time (typically 1.5-2.5 hours).

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the product is worked up, which may involve washing with a suitable solvent and drying.

Protocol 3: Synthesis of 2,3-disubstituted-4(3H)-quinazolinones via Benzoxazinone Intermediate[4]

Step A: Synthesis of N-butyryl anthranilic acid

-

Anthranilic acid is reacted with butyryl chloride to obtain the corresponding amide.

Step B: Synthesis of the Benzoxazinone

-

The N-butyryl anthranilic acid is reacted with acetic anhydride to yield the benzoxazin-4-one as a crystalline product.

Step C: Synthesis of the 2,3-disubstituted quinazolinone

-

The benzoxazinone is then reacted with a primary amine (e.g., aniline or benzylamine) to replace the oxygen in the benzoxazinone ring, resulting in the formation of the 2,3-disubstituted quinazolinone.

Protocol 4: Niementowski Reaction for the Synthesis of Quinazolin-4-one[6]

-

A mixture of anthranilic acid (0.1 mol) and formamide (0.4 mol) is placed in a two-neck flask equipped with a reflux condenser.

-

The reaction mixture is heated in a glycerin bath at 130-135°C for 2 hours.

-

After cooling to room temperature, the mixture is poured into a beaker containing crushed ice and left for 6-8 hours at room temperature.

-

The precipitated crystals are filtered, dried, and recrystallized from water in the presence of activated carbon to yield pure quinazolin-4-one.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic strategies described above.

Caption: One-pot synthesis of 3-substituted quinazolin-4(3H)-ones.

Caption: Two-step synthesis via a benzoxazinone intermediate.

Caption: The classical Niementowski reaction pathway.

Caption: Comparison of conventional and green synthetic methods.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. generis-publishing.com [generis-publishing.com]

- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. ijarsct.co.in [ijarsct.co.in]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Novel Quinazolinone Derivatives

Introduction

Quinazolinone, a fused bicyclic heterocyclic compound composed of a benzene ring and a pyrimidine ring, stands as a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The structural versatility of the quinazolinone core allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic profile. Several quinazolinone-based drugs, such as Gefitinib and Erlotinib, have been approved for clinical use, particularly in oncology, validating the therapeutic potential of this scaffold. This guide provides a comprehensive overview of the recent advancements in the synthesis, biological evaluation, and mechanisms of action of novel quinazolinone derivatives.

Synthetic Strategies for Quinazolinone Derivatives

The synthesis of the quinazolinone scaffold can be achieved through various methods, ranging from classical condensation reactions to modern metal-catalyzed and microwave-assisted protocols. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

A common and versatile approach begins with anthranilic acid or its derivatives. The general workflow involves the acylation of anthranilic acid, followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with an appropriate amine or hydrazine to yield the final 2,3-disubstituted quinazolinone.

General Synthesis Workflow

The Structure-Activity Relationship of 7-amino-6-nitro-3H-quinazolin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The versatility of the quinazolinone scaffold allows for substitutions at various positions, leading to a wide range of pharmacological effects. This technical guide focuses on the structure-activity relationship (SAR) of 7-amino-6-nitro-3H-quinazolin-4-one and its analogs, providing insights into the key structural features that govern their biological activity. While specific data for the exact this compound is limited in publicly available literature, this guide synthesizes SAR data from closely related 6,7-disubstituted quinazolin-4-one derivatives to infer the potential activity of the title compound.

Structure-Activity Relationship of 6,7-Disubstituted Quinazolin-4-ones

The substitutions at the 6 and 7-positions of the quinazolin-4-one core play a crucial role in modulating the biological activity of these compounds. The electronic and steric properties of these substituents can significantly influence the binding affinity of the molecule to its biological target.

Anticancer Activity

Many 6,7-disubstituted quinazolin-4-one derivatives have been investigated as potent anticancer agents, often targeting key enzymes in signaling pathways that are dysregulated in cancer, such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and phosphoinositide 3-kinase (PI3K).[1][2][3]

Key SAR Observations for Anticancer Activity:

-

Position 6 Substituents: The presence of a nitro group at the 6-position has been shown to be favorable for anticancer activity in some contexts. For instance, 6-nitro-3H-quinazolin-4-one has demonstrated notable antibacterial activity, which can be a desirable feature in combination therapies.[4] The electron-withdrawing nature of the nitro group can influence the overall electronic distribution of the quinazolinone ring system, potentially enhancing interactions with target proteins. The subsequent reduction of the nitro group to an amino group, as in the title compound, provides a site for further functionalization. Acylation of the 6-amino group has been explored to modulate activity.[4]

-

Position 7 Substituents: The 7-position is a critical site for modification to enhance potency and selectivity. The introduction of various substituents at this position can impact the molecule's interaction with the hinge region of kinase domains. For example, 6,7-dimethoxy substitution is a common feature in many potent EGFR inhibitors.[5] The presence of an amino group at the 7-position, as in the title compound, introduces a basic center that can form hydrogen bonds with amino acid residues in the target's active site. The combination of a 6-nitro and a 7-amino group is less common in the reviewed literature, suggesting a unique electronic profile that warrants further investigation. Studies on 6-nitro-7-(1-piperazino)quinazolines have shown that modifications at the 7-position can influence inhibitory activities toward TNF-α production and T cell proliferation.[6]

Table 1: Summary of Anticancer Activity of Selected 6,7-Disubstituted Quinazolin-4-one Analogs

| Compound/Analog | R6 | R7 | Target(s) | Activity (IC50/GI50) | Reference(s) |

| Gefitinib (Iressa) | - | O(CH2)2morpholine | EGFR | ~0.02 µM (EGFR wt) | [5] |

| Erlotinib (Tarceva) | - | OCH3 | EGFR | ~0.002 µM (EGFR) | [5] |

| Analog 1 | NO2 | Cl | EGFR | - | [7] |

| Analog 2 | NO2 | Tosyl | - | - | [8] |

| Compound 6d | H | H (with modifications at N3 and C2) | EGFR | 0.069 µM | [9][10] |

| Compound SQ2 | OCH3 | OCH3 (with modifications at C2 and C4) | VEGFR-2 | 0.014 µM | [2] |

Note: This table presents a selection of analogs to illustrate the influence of substitutions. Direct quantitative comparison is challenging due to variations in assay conditions and specific molecular structures.

Antimicrobial Activity

Quinazolinone derivatives have also shown promise as antimicrobial agents. The substitution pattern on the quinazolinone ring is a key determinant of their antibacterial and antifungal efficacy.

Key SAR Observations for Antimicrobial Activity:

-

Position 6 Substituents: A 6-nitro substituent has been associated with significant antibacterial activity. 6-nitro-3(H)-quinazolin-4-one exhibited remarkable activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[4] The conversion of the 6-nitro group to a 6-amino group, which can then be acylated, offers a strategy to modulate the antimicrobial spectrum and potency.[4]

-

Position 7 Substituents: While the influence of a 7-amino group in combination with a 6-nitro group on antimicrobial activity is not extensively documented, substitutions at the 7-position are known to affect the overall properties of the molecule, which could impact its ability to penetrate bacterial cell walls and interact with microbial targets.

Table 2: Summary of Antimicrobial Activity of Selected 6-Substituted Quinazolin-4-one Analogs

| Compound/Analog | R6 | R7 | Target Organism(s) | Activity | Reference(s) |

| 6-nitro-3(H)-quinazolin-4-one | NO2 | H | B. subtilis, S. aureus, E. coli | Remarkable antibacterial activity | [4] |

| 6-amino-3(H)-quinazolin-4-one | NH2 | H | - | Precursor for further synthesis | [4] |

| VMA-17-04 | Br | H (with modifications at N3 and C2) | S. aureus | MIC: 16 µg/ml | [11] |

| Compound A-1 | Br | H (with modifications at N2 and N3) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Good to very good activity | [12] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and biological evaluation of novel compounds. The following sections provide generalized methodologies based on common practices for quinazolinone derivatives.

General Synthesis of 6,7-Disubstituted Quinazolin-4-ones

The synthesis of this compound would typically start from a suitably substituted anthranilic acid derivative. A common synthetic route is the Niementowski quinazolinone synthesis.

Example Synthetic Protocol:

-

Nitration of a 7-substituted-4(3H)-quinazolinone: To a solution of the starting quinazolinone in concentrated sulfuric acid, a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred for a specified time and then poured onto ice. The resulting precipitate is filtered, washed, and dried to yield the 6-nitro derivative.[4]

-

Introduction of the 7-amino group: This can be achieved through nucleophilic aromatic substitution on a 7-halo-6-nitroquinazolin-4-one precursor with an amine source.

-

Reduction of the 6-nitro group: The 6-nitro group can be reduced to a 6-amino group using various reducing agents, such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid or catalytic hydrogenation (e.g., H2/Pd-C).[4]

In Vitro Anticancer Activity Assays

MTT Assay for Cytotoxicity:

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.[13][14]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).[15]

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.[14]

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[14]

In Vitro Antimicrobial Activity Assays

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC):

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Signaling Pathways and Visualization

Quinazolinone derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and MAPK pathways, leading to cell growth and proliferation. Many quinazolinone-based anticancer drugs, such as gefitinib and erlotinib, are EGFR inhibitors.[1][9][10]

Caption: EGFR signaling pathway and potential inhibition by this compound.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy for cancer therapy.[2][16]

Caption: VEGFR-2 signaling pathway and its potential inhibition.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common event in many cancers, making it an attractive target for drug development.[3][17]

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

Conclusion

The this compound scaffold represents an interesting, yet underexplored, area of quinazolinone chemistry. Based on the extensive research on related 6,7-disubstituted analogs, it is plausible that this compound and its derivatives could exhibit significant biological activities, particularly as anticancer and antimicrobial agents. The electron-withdrawing nitro group at position 6 and the hydrogen-bonding capable amino group at position 7 create a unique electronic and steric profile that could be exploited for targeted drug design. Further synthesis and comprehensive biological evaluation of this compound and its derivatives are warranted to fully elucidate their therapeutic potential and to establish a more detailed and quantitative structure-activity relationship. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers embarking on the exploration of this promising class of compounds.

References

- 1. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 2. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 6-nitro-7-(1-piperazino)quinazolines: dual-acting compounds with inhibitory activities toward both tumor necrosis factor-alpha (TNF-alpha) production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 12. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Two-Step Synthesis Protocol for 7-amino-6-nitro-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of 7-amino-6-nitro-3H-quinazolin-4-one, a key heterocyclic scaffold of interest in medicinal chemistry. The synthesis begins with the nitration of 7-fluoroquinazolin-4(3H)-one to yield the intermediate, 7-fluoro-6-nitroquinazolin-4(3H)-one. This is followed by a nucleophilic aromatic substitution (SNA_r) reaction where the fluorine atom at the C7 position is displaced by an amino group. This protocol is designed to be a reliable and reproducible method for obtaining the target compound for further research and development.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological activities have established them as "privileged structures" in drug discovery. The specific substitution pattern on the quinazolinone ring is critical for modulating their biological effects. The title compound, this compound, incorporates both an electron-donating amino group and an electron-withdrawing nitro group, making it a valuable intermediate for the synthesis of novel therapeutic agents, particularly in oncology research. The presented synthetic route is robust, proceeding through a stable, isolable intermediate.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two primary steps:

-

Nitration: Introduction of a nitro group at the C6 position of the 7-fluoroquinazolin-4(3H)-one ring.

-

Amination: Nucleophilic aromatic substitution of the C7 fluorine atom with an amino group.

Experimental Protocols

Step 1: Synthesis of 7-fluoro-6-nitroquinazolin-4(3H)-one

This procedure details the electrophilic nitration of the quinazolinone ring system.

Materials and Equipment

| Reagent/Equipment | Specification |

| 7-Fluoroquinazolin-4(3H)-one | >98% purity |

| Concentrated Sulfuric Acid | 95-98% |

| Fuming Nitric Acid | >90% |

| Ice-water | Prepared from deionized water |

| Round-bottom flask (250 mL) | - |

| Magnetic stirrer with heating | - |

| Beaker (2 L) | - |

| Buchner funnel and filter flask | - |

| pH paper | - |

Procedure

-

Carefully add 7-fluoroquinazolin-4(3H)-one to a mixture of concentrated sulfuric acid (100 mL) and fuming nitric acid (100 mL) in a 250 mL round-bottom flask with stirring.[1]

-

Heat the reaction mixture to 100°C (373 K) and maintain this temperature for 1 hour with continuous stirring.[1]

-

After 1 hour, cool the reaction mixture to room temperature.

-

In a well-ventilated fume hood, slowly and carefully pour the reaction mixture onto 1500 mL of ice-water in a 2 L beaker with vigorous stirring to precipitate the crude product.[1]

-

Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

-

Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

-

Dry the collected solid, 7-fluoro-6-nitroquinazolin-4(3H)-one, under vacuum. The product can be further purified by recrystallization from acetic acid if necessary.[1]

Step 2: Synthesis of this compound

This protocol describes the nucleophilic aromatic substitution of the fluoro-intermediate. The nitro group at C6 activates the C7 position for nucleophilic attack.

Materials and Equipment

| Reagent/Equipment | Specification |

| 7-fluoro-6-nitroquinazolin-4(3H)-one | From Step 1 |

| Aqueous Ammonia | 28-30% solution |

| Ethanol (Optional Solvent) | 200 Proof |

| Pressure-rated reaction vessel | Autoclave or sealed tube |

| Magnetic stirrer with heating | - |

| Buchner funnel and filter flask | - |

Procedure

-

Place 7-fluoro-6-nitroquinazolin-4(3H)-one (1 equivalent) into a pressure-rated reaction vessel.

-

Add concentrated aqueous ammonia (28-30%, ~20 equivalents). Ethanol may be used as a co-solvent to improve solubility if needed.

-

Seal the vessel securely.

-

Heat the mixture to 100-120°C with stirring for 12-24 hours. Caution: This reaction should be performed in a properly functioning fume hood behind a blast shield due to the generation of pressure.

-

After the reaction period, cool the vessel to room temperature.

-

Carefully vent and open the vessel.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove any unreacted starting material.

-

Dry the final product, this compound, under vacuum.

Data Summary

Table 1: Reaction Parameters and Expected Yields

| Step | Reaction | Starting Material | Key Reagents | Temp. | Time | Product | Expected Yield |

| 1 | Electrophilic Nitration | 7-Fluoroquinazolin-4(3H)-one | Conc. H₂SO₄, Fuming HNO₃ | 100 °C | 1 hr | 7-fluoro-6-nitroquinazolin-4(3H)-one | High |

| 2 | Nucleophilic Aromatic Substitution (SNA_r) | 7-fluoro-6-nitroquinazolin-4(3H)-one | Aqueous Ammonia (NH₄OH) | 120 °C | 12-24 hr | This compound | Moderate-Good |

Diagrams

Caption: Two-step synthesis workflow for this compound.

References

Application Notes and Protocols for the Characterization of 7-amino-6-nitro-3H-quinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 7-amino-6-nitro-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols outlined below are based on established analytical techniques for quinazolinone derivatives.

Compound Profile

| Compound Name | This compound |

| IUPAC Name | 7-amino-6-nitroquinazolin-4(3H)-one |

| Molecular Formula | C₈H₆N₄O₃ |

| Molecular Weight | 206.16 g/mol |

| CAS Number | Not available. |

| Predicted Physical Appearance | Yellow to orange solid. |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. |

Analytical Techniques for Characterization

A multi-technique approach is recommended for the unambiguous characterization of this compound. The following methods are crucial for confirming the identity, purity, and structural integrity of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of the synthesized compound. A reverse-phase method is typically suitable for quinazolinone derivatives.

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape).

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm and 320 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in DMSO or a suitable solvent.

Data Presentation: Predicted HPLC Data

| Parameter | Predicted Value |

| Retention Time (tR) | 8-12 minutes (highly dependent on the specific system and column) |

| Purity | >95% (for a successfully synthesized and purified compound) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing confirmation of the molecular weight of the target compound.

Experimental Protocol: LC-MS Analysis

-

LC System: An ultra-high-performance liquid chromatography (UPLC) or HPLC system.

-

MS Detector: An electrospray ionization (ESI) mass spectrometer.

-

LC Conditions: Utilize the same column and mobile phase conditions as described in the HPLC protocol.

-

MS Conditions:

-

Ionization Mode: ESI positive and negative modes.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Data Presentation: Predicted LC-MS Data

| Ionization Mode | Predicted m/z | Ion Species |

| ESI Positive | 207.05 | [M+H]⁺ |

| ESI Positive | 229.03 | [M+Na]⁺ |

| ESI Negative | 205.04 | [M-H]⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential.

Experimental Protocol: NMR Analysis

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Concentration: 5-10 mg of the compound dissolved in 0.6 mL of DMSO-d₆.

-

¹H NMR:

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

-

Pulse Width: 30°.

-

-

¹³C NMR:

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

-

Pulse Program: Proton-decoupled.

-

Data Presentation: Predicted NMR Data (in DMSO-d₆)

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | br s | 1H | N3-H |

| ~8.5 | s | 1H | H-5 |

| ~8.0 | s | 1H | H-2 |

| ~7.5 | s | 1H | H-8 |

| ~6.5 | br s | 2H | NH₂ |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-4 |

| ~155 | C-7 |

| ~150 | C-8a |

| ~145 | C-2 |

| ~135 | C-6 |

| ~125 | C-5 |

| ~115 | C-4a |

| ~110 | C-8 |

Note: The predicted chemical shifts are estimations based on known data for similar quinazolinone structures and may vary slightly in an actual experimental setting.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Measurement Range: 4000-400 cm⁻¹.

Data Presentation: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretching | Amino (NH₂) and Amide (N-H) |

| 1680-1660 | C=O stretching | Amide carbonyl |

| 1620-1580 | C=N and C=C stretching | Quinazoline ring |

| 1550-1500 and 1350-1300 | N-O stretching | Nitro (NO₂) |

Visualized Workflows and Pathways

General Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of a newly synthesized batch of this compound.

Caption: Workflow for the synthesis and analytical characterization of this compound.

Representative Signaling Pathway